3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol
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Overview
Description
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.
Scientific Research Applications
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The phenol group can also form hydrogen bonds and participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-[(trimethylsilyl)ethynyl]benzenesulfonyl fluoride
- 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
- 5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine
Uniqueness
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is unique due to the presence of both a bromine atom and a trimethylsilyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrOSi |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
3-bromo-5-(2-trimethylsilylethynyl)phenol |
InChI |
InChI=1S/C11H13BrOSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8,13H,1-3H3 |
InChI Key |
XRYGQPUKKCVBCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
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